4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride
CAS No.:
Cat. No.: VC16479100
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2 |
|---|---|
| Molecular Weight | 210.70 g/mol |
| IUPAC Name | 4-(1-amino-2-methylpropyl)benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H |
| Standard InChI Key | WSTNIOVURPLNPF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)C#N)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 4-[(1R)-1-amino-2-methylpropyl]benzonitrile hydrochloride, reflecting its R-configured chiral center at the 1-amino-2-methylpropyl substituent . The stereochemistry is critical to its interactions in biological systems and synthetic applications, as enantiomeric purity often dictates pharmacological activity.
Molecular Architecture
The molecule comprises:
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A benzonitrile aromatic ring providing structural rigidity and electronic effects.
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A branched alkyl chain (2-methylpropyl) introducing steric bulk.
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A primary amine group protonated as a hydrochloride salt, enhancing solubility and stability .
The SMILES notation (CC(C)[C@H](C1=CC=C(C=C1)C#N)N.Cl) and InChIKey (WSTNIOVURPLNPF-RFVHGSKJSA-N) encode its stereochemistry and atomic connectivity .
Table 1: Key Identifiers and Descriptors
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived data highlight the following properties :
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Hydrogen Bond Donors: 2 (amine and hydrochloride).
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Hydrogen Bond Acceptors: 2 (nitrile and amine).
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Rotatable Bonds: 2 (C-N and C-C bonds in the side chain).
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Exact Mass: 210.0923762 Da.
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Topological Polar Surface Area: 49.9 Ų (indicative of moderate polarity).
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 210.0923762 Da | |
| Monoisotopic Mass | 210.0923762 Da |
Solubility and Stability
While experimental solubility data are unavailable, the hydrochloride salt form typically improves water solubility compared to the free base. The nitrile group may confer stability under acidic conditions but could hydrolyze in strongly basic environments.
Synthesis and Characterization
Synthetic Routes
The parent compound, 4-[(1R)-1-amino-2-methylpropyl]benzonitrile (CID 45072411), is synthesized via stereoselective methods such as:
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Reductive Amination: Reaction of 4-cyanobenzaldehyde with 2-methylpropanal in the presence of a chiral catalyst, followed by reduction to the amine .
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Chiral Resolution: Separation of racemic mixtures using chiral chromatography or diastereomeric salt formation.
The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid .
Applications in Scientific Research
Pharmaceutical Intermediates
Chiral amines like this compound are pivotal in synthesizing enantiomerically pure drugs. For example:
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Neurological Agents: Amine moieties often target neurotransmitter receptors.
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Antiviral Compounds: Nitrile groups are present in protease inhibitors (e.g., rilpivirine analogs) .
Asymmetric Catalysis
The R-configured amine may serve as a ligand in transition-metal catalysis, enabling enantioselective transformations such as hydrogenation or cross-coupling reactions.
| Application Area | Rationale |
|---|---|
| Drug Discovery | Chiral building block for APIs |
| Material Science | Nitrile group for polymer synthesis |
| Agrochemistry | Intermediate for herbicides |
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